4-fluorobenzyl 2-(2-furoylamino)benzoate
Description
4-Fluorobenzyl 2-(2-furoylamino)benzoate is an ester derivative of benzoic acid, characterized by a 4-fluorobenzyl ester group and a 2-(2-furoylamino) substituent at the ortho position of the benzene ring. Its synthesis likely involves coupling 2-(2-furoylamino)benzoic acid with 4-fluorobenzyl chloride or bromide under basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-14-9-7-13(8-10-14)12-25-19(23)15-4-1-2-5-16(15)21-18(22)17-6-3-11-24-17/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSTLMWWVYABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
Key Observations :
- Electronic Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing 2-chloro-4-nitrobenzyl group in . This difference may influence reactivity in substitution or coupling reactions.
- Lipophilicity : The fluorinated benzyl group enhances lipophilicity (logP ~3.5 estimated) compared to ethyl (logP ~2.1) or pentyl (logP ~3.0) esters, impacting membrane permeability in biological systems.
- Synthetic Complexity : The nitro and chloro groups in require additional steps for reduction or displacement, whereas the fluorine in the target compound is typically inert under standard conditions.
Functional Group Comparisons
- Furoylamino vs. Benzamido Groups: The 2-furoylamino group in the target compound introduces a heteroaromatic ring, which may engage in π-π stacking interactions in biological targets. Biological Implications: Furoyl derivatives are common in antimicrobial agents (e.g., nitrofurantoin analogs), while benzamido groups are prevalent in kinase inhibitors.
Physicochemical Properties
- Melting Points: The target compound’s melting point is unrecorded in the evidence, but structurally similar 4-fluorobenzyl esters (e.g., Triisopropylsilyl derivatives in ) exhibit melting points of 72–75°C, suggesting moderate crystallinity. Ethyl 4-(dimethylamino)benzoate (from ) has superior thermal stability in resin cements, attributed to the dimethylamino group’s electron-donating effects.
Spectroscopic Data :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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